molecular formula C9H10ClNO B7797187 6-CHLORO-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-AMINE

6-CHLORO-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-AMINE

Cat. No.: B7797187
M. Wt: 183.63 g/mol
InChI Key: CWEGKILGPOHDEU-UHFFFAOYSA-N
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Description

6-CHLORO-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-AMINE is a chemical compound with the molecular formula C9H10ClNO. It is a derivative of chroman, featuring a chlorine atom at the 6th position and an amine group at the 3rd position of the chroman ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-CHLORO-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-AMINE typically involves the chlorination of chroman-3-ylamine. One common method includes the reaction of chroman-3-ylamine with thionyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of a hydrogen atom with a chlorine atom at the 6th position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 6-CHLORO-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-AMINE involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 6-CHLORO-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-AMINE is unique due to the presence of the chlorine atom, which influences its chemical reactivity and biological interactions. The chlorine atom can enhance the compound’s stability and modify its binding affinity to molecular targets .

Properties

IUPAC Name

6-chloro-3,4-dihydro-2H-chromen-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-3,8H,4-5,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEGKILGPOHDEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=C1C=C(C=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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